
(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrimidin-2-ylamino group, a pyrrolidine ring, and a tert-butyl ester group . Pyrimidin-2-ylamino is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom . The tert-butyl ester group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidin-2-ylamino group, the pyrrolidine ring, and the tert-butyl ester group . The exact structure would depend on the specific locations and orientations of these groups within the molecule.Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
Studies have explored the pharmacodynamic and pharmacokinetic properties of related compounds to understand their biological effects and potential therapeutic applications. For example, a study on CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, highlighted its development for treating major depressive disorder based on receptor occupancy to guide dose selection in clinical trials. The study demonstrated the compound's efficacy and provided insights into its safety profile and pharmacokinetics, indicating the potential for clinical relevance (R. Garner et al., 2015).
Metabolic Activation and Detoxification
Research into the metabolic activation and detoxification of specific compounds is crucial for understanding their safety and efficacy. For instance, a study on the tobacco-specific carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in smokers revealed significant metabolic activation pathways, suggesting variability in cancer risk among smokers based on biomarkers of metabolic activation and detoxification (I. Stepanov et al., 2008).
Diagnostic and Therapeutic Applications
The development and application of diagnostic tools and therapeutic agents are key areas of research. A study on 18F-DCFPyL, a prostate-specific membrane antigen-targeting radiotracer, assessed its safety, sensitivity, and impact on patient management in the context of biochemical recurrence of prostate cancer. This research supports the utility of such compounds in improving diagnostic accuracy and influencing treatment decisions (Étienne Rousseau et al., 2019).
Environmental and Health Impact Studies
Investigations into the environmental and health impacts of chemical compounds contribute to our understanding of their broader implications. For example, a study on the exposure of Japanese children to pyrethroid metabolites highlighted the widespread and seasonally specific exposure to these chemicals, underscoring the importance of monitoring and mitigating potential health risks (J. Ueyama et al., 2022).
Future Directions
The future directions for this compound would depend on its intended use and effectiveness. Compounds containing pyrimidine rings are often used in medicinal chemistry due to their wide range of biological activities , so it’s possible that this compound could have potential applications in this field.
properties
IUPAC Name |
tert-butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDYKTUOFPSCD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

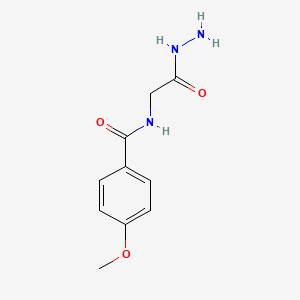
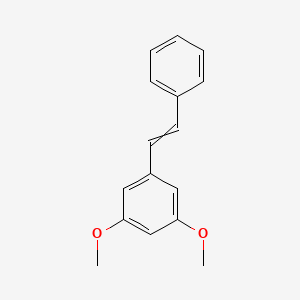
![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)
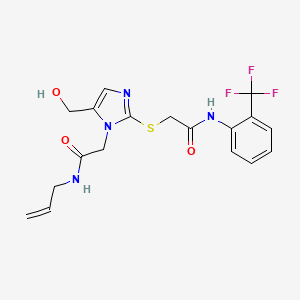
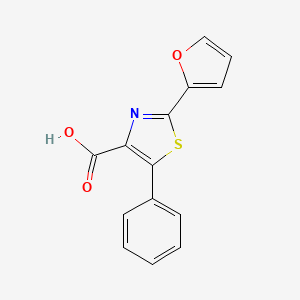
![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2991438.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)
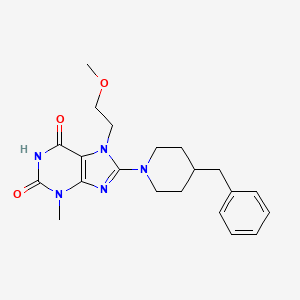
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)